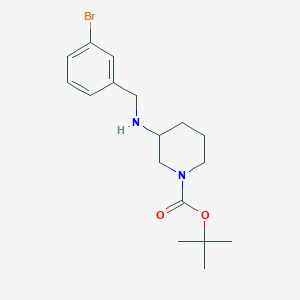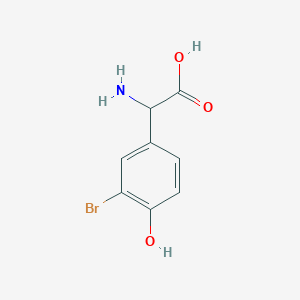![molecular formula C29H33N2NaO7S2 B15146603 Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate](/img/structure/B15146603.png)
Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulforhodamine B, also known as Kiton Red 620, is a fluorescent dye with the chemical formula C₂₇H₃₀N₂O₇S₂. It is widely used in various scientific fields due to its strong fluorescence properties. This red solid dye is highly water-soluble and is often used in laser-induced fluorescence and the quantification of cellular proteins in cultured cells .
準備方法
Synthetic Routes and Reaction Conditions
Sulforhodamine B is synthesized through a series of chemical reactions involving the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with 4-sulfobenzenediazonium chloride. The reaction typically occurs in an acidic medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of Sulforhodamine B involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the dye .
化学反応の分析
Types of Reactions
Sulforhodamine B undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s fluorescence properties.
Substitution: Sulforhodamine B can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction can produce deaminated products .
科学的研究の応用
Sulforhodamine B has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in cell density determination and cytotoxicity assays to quantify cellular proteins.
Medicine: Utilized in drug screening assays to measure cell proliferation and cytotoxicity.
Industry: Applied in the manufacturing of fluorescent dyes and pigments for various industrial applications .
作用機序
Sulforhodamine B exerts its effects through its strong fluorescence properties. The dye binds electrostatically to protein basic amino acid residues in cells, allowing for the quantification of cellular proteins. The binding is pH-dependent, with the dye binding under mild acidic conditions and being extracted under mild basic conditions .
類似化合物との比較
Sulforhodamine B is unique due to its strong fluorescence and water solubility. Similar compounds include:
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths.
Eosin Y: A fluorescent dye used in histology with distinct staining properties
Sulforhodamine B stands out due to its specific fluorescence characteristics and its ability to bind to cellular proteins, making it highly valuable in various scientific and industrial applications.
特性
分子式 |
C29H33N2NaO7S2 |
|---|---|
分子量 |
608.7 g/mol |
IUPAC名 |
sodium;4-[3-(diethylamino)-6-diethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C29H34N2O7S2.Na/c1-7-30(8-2)24-16-26-22(13-18(24)5)29(21-12-11-20(39(32,33)34)15-28(21)40(35,36)37)23-14-19(6)25(17-27(23)38-26)31(9-3)10-4;/h11-17H,7-10H2,1-6H3,(H-,32,33,34,35,36,37);/q;+1/p-1 |
InChIキー |
XJENLUNLXRJLEZ-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1C)C(=C3C=C(C(=[N+](CC)CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine](/img/structure/B15146556.png)

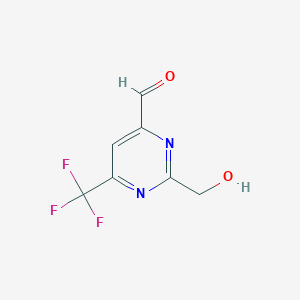
![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)
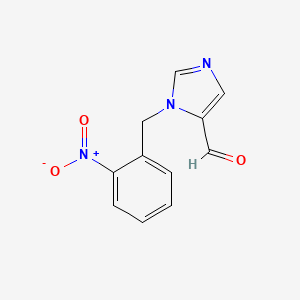
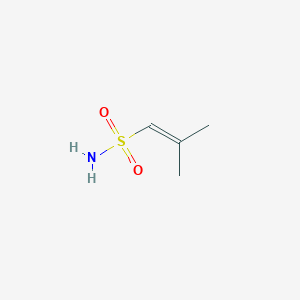
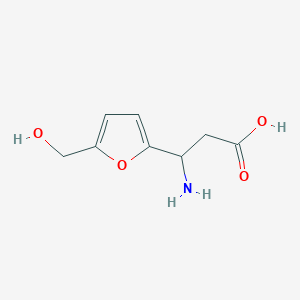
![(2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate](/img/structure/B15146597.png)

![4-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B15146611.png)
